Here are some specific research applications of DDMC:
1,3-Didecyl-2-methylimidazolium chloride is an ionic liquid with the molecular formula C24H47ClN2 and a molecular weight of approximately 399.10 g/mol. It appears as a yellow to brown solid with a melting point of about 82 °C . This compound features a dodecyl chain, contributing to its unique properties, including low volatility and thermal stability, making it suitable for various applications in chemistry and materials science.
Research indicates that 1,3-didecyl-2-methylimidazolium chloride exhibits minimal toxicity and can be utilized as a preservative in ophthalmic solutions. Its compatibility with other additives makes it a promising candidate for pharmaceutical applications . Additionally, studies have shown that this compound can interact with biological membranes, potentially influencing cellular processes.
The synthesis of 1,3-didecyl-2-methylimidazolium chloride typically involves the following steps:
This method allows for the efficient production of the compound while maintaining its structural integrity.
Studies on the interactions of 1,3-didecyl-2-methylimidazolium chloride reveal its ability to form complexes with various biomolecules. These interactions can influence drug delivery systems and enhance the solubility of poorly soluble drugs. Its self-aggregation behavior in aqueous solutions suggests potential applications in drug formulation and delivery systems.
Several compounds share structural similarities with 1,3-didecyl-2-methylimidazolium chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Octyl-3-methylimidazolium chloride | C13H27ClN2 | Shorter alkyl chain; lower viscosity |
1-Decyl-3-methylimidazolium chloride | C16H33ClN2 | Intermediate alkyl chain; moderate properties |
1-Hexadecyl-3-methylimidazolium chloride | C19H39ClN2 | Longer alkyl chain; higher thermal stability |
The unique combination of a medium-length dodecyl chain and the imidazolium ring structure provides distinct physicochemical properties compared to similar compounds. Its balance between hydrophobicity and ionic characteristics allows for versatile applications in both industrial and pharmaceutical contexts.
The synthesis of 1,3-didecyl-2-methylimidazolium chloride primarily relies on nucleophilic substitution reactions through quaternization pathways. The most established route involves the sequential alkylation of 1-methylimidazole or 2-methylimidazole with decyl halides under controlled reaction conditions [2].
The fundamental mechanism proceeds through a classical SN2 transition state, where the nitrogen atom of the imidazole ring acts as a nucleophile attacking the electrophilic carbon of the decyl halide. Computational studies have demonstrated that this reaction exhibits a free energy barrier of approximately 27.6 kcal/mol in toluene solvent, with the process being significantly accelerated by the presence of ionic products and polar environments [2]. The reaction is characterized as an autopromoted process, where the formation of initial ionic products creates a polar microenvironment that facilitates subsequent transformations.
Table 1: Alkylation Reaction Conditions for 1,3-Didecyl-2-methylimidazolium chloride
Parameter | Typical Conditions | Alternative Conditions |
---|---|---|
Starting material | 1-methylimidazole | 2-methylimidazole |
Alkylating agent | decyl chloride (2 equiv.) | decyl bromide (2.2 equiv.) |
Solvent | acetonitrile | toluene/ethanol |
Temperature (°C) | 80-120 | 100-140 |
Reaction time (hours) | 24-48 | 48-72 |
Yield (%) | 80-95 | 75-90 |
Purity (%) | 96-99 | 94-98 |
The reaction selectivity and efficiency are significantly influenced by the choice of alkylating agent. Chloroalkanes generally provide superior results compared to bromoalkanes or iodoalkanes, primarily due to reduced competing elimination reactions [3]. The use of excess alkylating agent (typically 2-2.2 equivalents) ensures complete conversion while minimizing the formation of monoalkylated byproducts.
The reaction mechanism involves initial formation of a contact ion pair, followed by subsequent alkylation at the remaining nitrogen center. The acidic protons at the C2, C4, and C5 positions of the imidazolium ring play crucial roles in stabilizing the transition states through hydrogen bonding interactions [4]. Recent computational analyses have revealed that the energy barriers for ring opening via participation of different imidazolium protons are remarkably similar, with C4 proton participation showing only marginally higher barriers (27.3 kcal/mol) compared to C2 proton participation (25.9 kcal/mol) [4].
Process optimization studies have identified several critical parameters affecting the alkylation efficiency. Temperature control within the range of 80-120°C provides optimal balance between reaction rate and product stability . Higher temperatures may lead to thermal decomposition of the ionic liquid product, while lower temperatures result in incomplete conversion and extended reaction times.
The role of solvent selection cannot be understated in achieving high-quality products. Acetonitrile has emerged as the preferred medium due to its ability to solubilize both the starting imidazole and the developing ionic product, while maintaining chemical inertness under the reaction conditions [5]. Alternative solvent systems, including toluene-ethanol mixtures, have been investigated for improved sustainability profiles, though often at the expense of reaction efficiency.
Following the initial synthesis of the halide precursor, anion exchange represents a critical transformation pathway for accessing 1,3-didecyl-2-methylimidazolium salts with diverse anionic counterparts. The chloride anion can be readily exchanged through several established methodologies, each presenting distinct advantages and limitations for large-scale implementation [6] [7].
Table 2: Common Anion Exchange Methods for Ionic Liquids
Method | Exchange Partner | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|
Direct metathesis | Metal salts (NaBF4, LiNTf2) | 85-95 | Simple procedure | Metal halide byproducts |
Anion exchange resin | Commercial resins (Amberlite) | 90-99 | High purity, halide removal | Resin cost, regeneration |
Silver salt metathesis | Silver salts (AgBF4) | 95-98 | High efficiency | Silver waste, cost |
Hydroxide intermediate | Metal hydroxides (KOH) | 80-90 | Cost-effective | Water removal needed |
Membrane-based exchange | Ion-selective membranes | 85-95 | Continuous process | Complex setup |
The direct metathesis approach involves treatment of the chloride salt with metal salts containing the desired anion. This method operates through a precipitation-driven equilibrium, where the formation of insoluble metal chlorides drives the exchange reaction to completion [6]. The process typically requires aqueous or polar organic media to facilitate ion mobility and product separation.
Anion exchange resins represent a more sophisticated approach, offering exceptional purification capabilities alongside anion substitution. The methodology involves loading the resin with the desired anion, followed by passage of the chloride ionic liquid through the resin bed [6]. This technique achieves excellent halide removal efficiencies, often reducing chloride impurities to below 100 ppm levels, which is critical for electrochemical applications.
Recent investigations have demonstrated the effectiveness of membrane-based anion exchange processes using Donnan dialysis principles [7]. This continuous operation method offers significant advantages for industrial-scale production, including reduced waste generation and simplified product recovery. The process achieves anion exchange efficiencies exceeding 98% while maintaining cationic impurity levels below 1%.
The kinetics of anion exchange reactions are governed by several factors, including the relative hydration energies of the competing anions, the ionic strength of the exchange medium, and the selectivity of the exchange material [8]. For 1,3-didecyl-2-methylimidazolium systems, the long alkyl chains can influence the exchange kinetics through steric effects and altered solvation behavior.
The thermodynamic driving force for anion exchange processes depends on the relative stabilities of the ionic pairs formed. Computational studies have revealed that the strength of cation-anion interactions varies significantly with anion basicity and size [9]. For imidazolium-based systems, the binding strength follows the general trend of smaller, more basic anions exhibiting stronger interactions with the cationic center.
The transition from laboratory-scale synthesis to industrial production of 1,3-didecyl-2-methylimidazolium chloride presents numerous technical and economic challenges that must be systematically addressed for commercial viability [10] [11].
Table 3: Industrial-Scale Production Challenges and Solutions
Challenge | Impact | Proposed Solutions | Development Status |
---|---|---|---|
High synthesis cost | Economic barrier to adoption | Process intensification, bulk synthesis | Pilot scale demonstrated |
Scale-up difficulties | Non-linear process scaling | Continuous flow reactors | Research stage |
Purification complexity | Quality control issues | Melt crystallization, membrane separation | Commercial implementation |
Volatile impurities | Product contamination | High-vacuum distillation | Standard practice |
Water sensitivity | Hydrolysis reactions | Inert atmosphere processing | Industry standard |
Equipment corrosion | Maintenance costs | Specialized materials (Hastelloy) | Material selection |
Product consistency | Batch-to-batch variation | Statistical process control | Quality systems |
Cost considerations represent the primary barrier to widespread industrial adoption. Current production costs for high-purity ionic liquids range from $50-500 per kilogram, significantly exceeding conventional organic solvents [12] [11]. The elevated costs stem from multiple factors, including expensive starting materials, extended reaction times, complex purification requirements, and specialized handling equipment.
Process intensification strategies have shown promising results in addressing cost concerns. Recent economic analyses suggest that bulk production of hydrogen sulfate-based ionic liquids can achieve costs as low as $1.24 per kilogram through optimized synthesis routes and intensified processing [13]. These findings indicate that ionic liquids need not be inherently expensive, provided that appropriate manufacturing strategies are implemented.
Heat and mass transfer limitations become increasingly significant at industrial scales. The high viscosity of ionic liquid products, often ranging from 10 to 10,000 Pa·s, substantially affects process unit sizing and energy requirements [14]. Heat exchangers are particularly affected by elevated viscosities, requiring larger surface areas and higher pumping costs to achieve equivalent heat transfer rates.
Purification challenges are magnified at industrial scales due to the non-volatile nature of ionic liquids. Traditional distillation-based purification methods are generally not applicable, necessitating alternative separation technologies [15]. Melt crystallization has emerged as a promising technique for achieving ultra-high purity levels, with demonstrated capabilities of reducing impurity concentrations from 5% to below 1.5% in single-stage operations [15].
The thermal stability of ionic liquids during processing presents additional complications. While 1,3-didecyl-2-methylimidazolium chloride exhibits decomposition temperatures above 250°C, prolonged exposure to elevated temperatures can lead to gradual degradation and discoloration [16]. Industrial processes must therefore balance reaction efficiency with product stability through careful temperature control and residence time optimization.
Equipment corrosion represents a significant concern for industrial operations. The ionic nature of these compounds, combined with potential halide impurities, can accelerate corrosion of standard carbon steel equipment [17]. Specialized materials such as Hastelloy or high-grade stainless steels are often required, substantially increasing capital costs.
Quality control and product consistency present ongoing challenges for industrial producers. The complex nature of ionic liquid synthesis, involving multiple steps and potential side reactions, requires sophisticated analytical capabilities and statistical process control methodologies [15]. Batch-to-batch variations can significantly impact end-user applications, particularly in electrochemical and catalytic systems where purity requirements are stringent.
Comprehensive analytical characterization of 1,3-didecyl-2-methylimidazolium chloride requires a multi-technique approach encompassing structural confirmation, purity assessment, and thermal property evaluation [18] [19] [20].
Table 4: Analytical Verification Methods for 1,3-Didecyl-2-methylimidazolium chloride
Method | Purpose | Key Parameters | Typical Range/Values |
---|---|---|---|
1H NMR | Structure confirmation | Chemical shifts (δ 2.0-10.0 ppm) | Imidazolium H2: 10.2 ppm |
13C NMR | Carbon framework verification | Aromatic carbons (120-140 ppm) | C2 carbon: 138 ppm |
CHNSO Analysis | Elemental composition | C: 72.1%, H: 11.9%, N: 7.0% | ±0.3% accuracy |
DSC | Thermal transitions | Melting point: 82°C | ΔH: 15-25 kJ/mol |
TGA | Thermal stability | Decomposition: >250°C | Onset: 280-320°C |
Mass Spectrometry | Molecular weight, fragmentation | m/z: 399 [M-Cl]+ | Base peak: 235 [C10mim]+ |
Ion Chromatography | Halide impurity detection | Cl- content: <0.1% | LOD: 10 ppm |
Nuclear magnetic resonance spectroscopy serves as the primary technique for structural verification of 1,3-didecyl-2-methylimidazolium chloride. Proton nuclear magnetic resonance analysis reveals characteristic signals that enable unambiguous identification of the target compound [18] [21]. The most diagnostic signal appears at approximately 10.2 ppm, corresponding to the acidic proton at the C2 position of the imidazolium ring [22]. This signal exhibits a distinctive chemical shift that is highly sensitive to the electronic environment and can serve as a fingerprint for structural confirmation.
The alkyl chain protons provide additional structural information, with the N-methyl groups typically appearing as singlets around 3.9-4.2 ppm, while the decyl chain protons exhibit the expected multipicity patterns in the aliphatic region (0.8-3.5 ppm) [23]. The integration ratios of these signals must correspond to the expected molecular formula to confirm product identity and purity.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information focused on the carbon framework [18]. The imidazolium ring carbons exhibit characteristic chemical shifts in the 120-140 ppm region, with the C2 carbon typically appearing around 138 ppm [24]. The long alkyl chains produce the expected series of carbon signals, with the terminal methyl carbons appearing around 14 ppm and the internal methylene carbons spanning the 20-32 ppm range.
Carbon hydrogen nitrogen sulfur oxygen elemental analysis provides quantitative verification of the molecular composition [19] [25]. For 1,3-didecyl-2-methylimidazolium chloride (C24H47ClN2), the theoretical elemental composition consists of carbon (72.1%), hydrogen (11.9%), and nitrogen (7.0%) [25]. Modern combustion-based analyzers achieve accuracies within ±0.3%, enabling reliable confirmation of product identity and assessment of organic purity.
The presence of significant deviations from theoretical values typically indicates the presence of impurities or incomplete synthesis. Water content, often determined separately by Karl Fischer titration, represents a common source of elemental analysis discrepancies in ionic liquid samples [25].
Differential scanning calorimetry provides critical information regarding the thermal behavior and phase transitions of 1,3-didecyl-2-methylimidazolium chloride [20] [26]. The compound exhibits a melting point around 82°C, with an associated enthalpy of fusion typically ranging from 15-25 kJ/mol [16]. This thermal transition corresponds to the disruption of the crystalline lattice and represents an important physical property for application considerations.
Additional thermal transitions may be observed at lower temperatures, corresponding to solid-solid phase changes or glass transitions. These transitions provide insights into the molecular packing arrangements and can influence the processing behavior of the ionic liquid [26].
Thermogravimetric analysis enables assessment of thermal stability and decomposition behavior [27] [28]. 1,3-Didecyl-2-methylimidazolium chloride typically exhibits thermal stability to temperatures exceeding 250°C, with decomposition onset temperatures in the range of 280-320°C depending on heating rate and atmospheric conditions [29]. The decomposition process generally proceeds through a single-step mechanism, as evidenced by derivative thermogravimetric curves showing a single major weight loss event.
The thermal stability ranking among ionic liquids generally follows the trend of longer alkyl chains providing enhanced stability up to a certain point, beyond which steric effects may begin to compromise thermal resilience [29]. Understanding these thermal limits is crucial for defining safe operating windows in industrial applications.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that can reveal structural details and impurity profiles [30]. Electrospray ionization methods are particularly well-suited for ionic liquid analysis, typically producing intense molecular ion peaks corresponding to the cationic component. For 1,3-didecyl-2-methylimidazolium chloride, the base peak typically appears at m/z 399, corresponding to the [M-Cl]+ cation.
Fragmentation patterns often reveal characteristic losses corresponding to alkyl chain segments or functional groups, providing additional structural confirmation. The presence of unexpected fragmentation products can indicate impurities or degradation products that may not be readily apparent through other analytical techniques.
Ion chromatographic methods enable sensitive detection and quantification of halide impurities, which represent critical quality parameters for many ionic liquid applications [30]. Modern ion chromatography systems achieve detection limits below 10 ppm for chloride content, enabling verification of purification effectiveness and compliance with application-specific purity requirements.
The density of 1,3-didecyl-2-methylimidazolium chloride varies significantly depending on measurement conditions and sample purity. Reported values range from 0.784 grams per cubic centimeter to 0.95 grams per cubic centimeter at 25 degrees Celsius [1] . The variation in density values can be attributed to differences in sample preparation methods, water content, and crystalline versus amorphous states of the ionic liquid.
Temperature-dependent density studies of imidazolium-based ionic liquids demonstrate a linear relationship with temperature, following the general equation ρ = a + bT, where ρ represents density, T is temperature, and a and b are empirical constants [3]. For structurally similar imidazolium chlorides, thermal expansion coefficients typically range from 6.0 × 10⁻⁴ to 7.0 × 10⁻⁴ grams per cubic centimeter per degree Celsius [4] [3]. The thermal expansion behavior is influenced by the alkyl chain length and the degree of molecular packing in the liquid state.
Temperature (°C) | Density (g/cm³) | Reference |
---|---|---|
25 | 0.95 | |
Room temperature | 0.784 | [1] |
The viscosity of 1,3-didecyl-2-methylimidazolium chloride exhibits strong temperature dependence characteristic of ionic liquids with long alkyl chains. For related imidazolium chlorides with similar chain lengths, viscosity values at 298.15 Kelvin range from approximately 1000 to 2500 milliPascal-seconds [5] [4]. The viscosity decreases exponentially with increasing temperature following an Arrhenius-type relationship.
Dynamic viscosity measurements reveal that the double-chained nature of 1,3-didecyl-2-methylimidazolium chloride results in significantly higher viscosity compared to single-chained analogs [5]. The presence of two decyl chains creates enhanced intermolecular interactions and reduces molecular mobility, leading to increased resistance to flow. Temperature-dependent viscosity studies show activation energies for viscous flow typically ranging from 40 to 60 kilojoules per mole for long-chain imidazolium chlorides [4].
Temperature (K) | Viscosity (mPa·s) | Notes |
---|---|---|
298.15 | 1000-2500 | Estimated range for double-chained structure |
313.15 | 500-1200 | Temperature-dependent decrease |
333.15 | 200-600 | Continued viscosity reduction |
Surface tension measurements of 1,3-didecyl-2-methylimidazolium chloride reveal its surfactant properties and aggregation behavior in aqueous solutions. The compound exhibits two distinct critical micelle concentrations (cmc₁ and cmc₂), indicating multiple aggregation states [6] [7]. The first critical micelle concentration corresponds to the formation of spherical micelles, while the second represents the transition from spherical to cylindrical micelles [6].
Surface tension values for imidazolium-based ionic liquids typically range from 30 to 60 dynes per centimeter, with the specific value dependent on alkyl chain length and anion type [8]. The double-chained structure of 1,3-didecyl-2-methylimidazolium chloride significantly enhances its surface activity compared to single-chained analogs, resulting in lower surface tension values and more efficient micelle formation [9] [6].
The surface tension behavior demonstrates temperature sensitivity, with values generally decreasing as temperature increases. This temperature dependence reflects changes in molecular packing at the air-liquid interface and the increased thermal motion of the alkyl chains [8].
Nuclear magnetic resonance spectroscopy of 1,3-didecyl-2-methylimidazolium chloride reveals characteristic chemical shift patterns for the imidazolium ring and alkyl chain protons. The aromatic protons of the imidazolium ring typically appear in the chemical shift range of 7.25 to 10.25 parts per million [10]. The H2 proton, located between the two nitrogen atoms, shows particular sensitivity to hydrogen bonding interactions with the chloride anion [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework. The imidazolium ring carbons appear in the aromatic region, while the methyl group attached to the C2 position and the decyl chain carbons exhibit characteristic aliphatic chemical shifts [11]. The chemical shift patterns are consistent with the symmetric substitution of two decyl chains on the imidazolium ring.
Proton Position | Chemical Shift (ppm) | Multiplicity |
---|---|---|
H2 (imidazolium) | 8.5-10.5 | Singlet |
H4,H5 (imidazolium) | 7.2-7.8 | Doublets |
N-CH₂ (chain) | 4.2-4.5 | Triplet |
CH₃ (terminal) | 0.8-0.9 | Triplet |
The chemical shift of the H2 proton is particularly diagnostic and shows sensitivity to the degree of ion pairing and hydrogen bonding with the chloride anion [11]. In deuterated solvents, the chemical shifts provide information about the solvation environment and molecular interactions.
Ultraviolet-visible absorption spectroscopy of 1,3-didecyl-2-methylimidazolium chloride reveals absorption characteristics typical of imidazolium-based ionic liquids. The compound exhibits significant absorption in the ultraviolet region with characteristic peaks at approximately 160 nanometers and 210 nanometers [12] [13]. These absorption bands are attributed to electronic transitions within the imidazolium moiety.
The absorption spectrum extends into the visible region with a long absorption tail, which is characteristic of imidazolium ionic liquids [13]. This extended absorption can affect the optical transparency of the compound in certain applications. The absorption characteristics are primarily determined by the imidazolium cation, with minimal contribution from the chloride anion [12].
Wavelength (nm) | Absorption Character | Electronic Transition |
---|---|---|
~160 | Strong absorption | π → π* transition |
~210 | Moderate absorption | n → π* transition |
250-400 | Weak absorption tail | Extended conjugation effects |
Fluorescence spectroscopy reveals that the compound exhibits fluorescence when excited in the ultraviolet or early visible region, with the fluorescence maximum showing dependence on excitation wavelength [13]. This excitation wavelength dependence is attributed to the existence of various associated structures and inefficient energy transfer between them.
Thermal stability analysis of 1,3-didecyl-2-methylimidazolium chloride using thermogravimetric analysis reveals onset decomposition temperatures above 300 degrees Celsius . The thermal decomposition follows pathways characteristic of imidazolium chloride ionic liquids, primarily involving nucleophilic substitution mechanisms [14] [15].
The primary decomposition pathway involves nucleophilic attack by the chloride anion on the alkyl chains attached to the imidazolium ring, leading to carbon-nitrogen bond cleavage and formation of chloroalkanes and alkylimidazoles [15] [16]. This bimolecular nucleophilic substitution (SN2) mechanism is the predominant degradation route for imidazolium chlorides [14].
Temperature Range (°C) | Mass Loss (%) | Decomposition Products |
---|---|---|
250-350 | 5-10 | Initial chain degradation |
350-450 | 60-80 | Major decomposition |
450-550 | 90-95 | Complete degradation |
Secondary decomposition pathways include carbon-carbon bond scissions within the decyl chains, particularly at elevated temperatures above 500 degrees Celsius [15]. The imidazolium ring structure remains relatively stable under the primary decomposition conditions, with ring degradation occurring only at temperatures exceeding 550 degrees Celsius [15] [16].
Differential scanning calorimetry studies reveal multiple thermal transitions, including melting points reported between 82 degrees Celsius and 160 degrees Celsius, depending on sample preparation and polymorphic forms [17] [1]. The wide range of melting points suggests the existence of different crystalline phases or the influence of water content on the thermal behavior.
The activation energy for thermal decomposition typically ranges from 150 to 200 kilojoules per mole for similar imidazolium-based ionic liquids [18] [19]. The decomposition kinetics follow multiple-step mechanisms, with different activation energies observed for various stages of the degradation process [18].
Corrosive;Irritant;Environmental Hazard